[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a piperidinyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The cyano group and piperidinyl group further enhance its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyano and piperidinyl groups, making it less versatile in certain applications.
3-Cyanophenylboronic acid: Similar structure but lacks the piperidinyl group, which may affect its reactivity and specificity.
4-(Piperidin-1-yl)phenylboronic acid:
Uniqueness
The presence of both the cyano and piperidinyl groups in [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid makes it unique compared to other boronic acids. These functional groups enhance its reactivity and specificity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H15BN2O2 |
---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
(3-cyano-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c14-9-10-8-11(13(16)17)4-5-12(10)15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7H2 |
InChI Key |
VEVFKUOPKOVUHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCCC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.